molecular formula C21H30N2O2 B12758996 2-(Benzyl(2-oxo-3-bornyl)amino)-N,N-dimethylacetamide CAS No. 97658-04-3

2-(Benzyl(2-oxo-3-bornyl)amino)-N,N-dimethylacetamide

Cat. No.: B12758996
CAS No.: 97658-04-3
M. Wt: 342.5 g/mol
InChI Key: UXHAXDJJAVKGMN-UHFFFAOYSA-N
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Description

2-(Benzyl(2-oxo-3-bornyl)amino)-N,N-dimethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a bornyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(2-oxo-3-bornyl)amino)-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-oxo-3-bornylamine with benzyl chloride under basic conditions to form the benzylated intermediate. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(2-oxo-3-bornyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(Benzyl(2-oxo-3-bornyl)amino)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyl(2-oxo-3-bornyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Oxo-3-bornyl)glyoxylic acid
  • Sarcosine, N-(2-oxo-3-bornyl)-, hydrochloride

Uniqueness

2-(Benzyl(2-oxo-3-bornyl)amino)-N,N-dimethylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

CAS No.

97658-04-3

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

2-[benzyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]-N,N-dimethylacetamide

InChI

InChI=1S/C21H30N2O2/c1-20(2)16-11-12-21(20,3)19(25)18(16)23(14-17(24)22(4)5)13-15-9-7-6-8-10-15/h6-10,16,18H,11-14H2,1-5H3

InChI Key

UXHAXDJJAVKGMN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2N(CC3=CC=CC=C3)CC(=O)N(C)C)C)C

Origin of Product

United States

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